N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS No.: 392244-63-2
VCID: VC5569934
Molecular Formula: C17H12F3N3OS
Molecular Weight: 363.36
* For research use only. Not for human or veterinary use.
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide - 392244-63-2](/images/structure/VC5569934.png)
Description |
Molecular Formula and Weight
Structural CharacteristicsThe compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a trifluoromethyl group (-CF3) on the benzamide moiety enhances the compound's lipophilicity and may influence its biological activity. IUPAC NameThe IUPAC name of the compound is N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, reflecting its complex structure that includes both thiadiazole and benzamide functionalities. Synthetic RoutesThe synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions:
Reaction Conditions
Anticancer PotentialRecent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth. Mechanism of ActionThe mechanism through which these compounds exert their effects often involves:
Pharmacological StudiesA variety of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Comparative AnalysisComparative studies with other benzamide derivatives highlight that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide exhibits superior efficacy against certain cancer types while maintaining lower toxicity levels. |
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CAS No. | 392244-63-2 | ||||||||
Product Name | N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | ||||||||
Molecular Formula | C17H12F3N3OS | ||||||||
Molecular Weight | 363.36 | ||||||||
IUPAC Name | N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | ||||||||
Standard InChI | InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24) | ||||||||
Standard InChIKey | MLDKPGXIKGXIBY-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 7090943 | ||||||||
Last Modified | Aug 17 2023 |
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